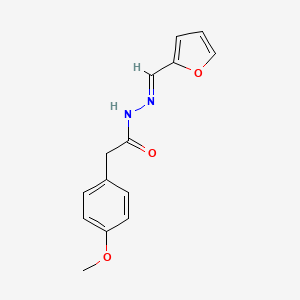![molecular formula C12H13N3O3S2 B5509248 4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)
4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide” is a compound of interest due to its structure that includes a thiophene ring, a pyridine moiety, and a dimethylamino sulfonyl group. These features suggest potential for a variety of chemical reactions and applications, although specific details on this compound are limited in the available literature.
Synthesis Analysis
The synthesis of related compounds involves strategies such as the reaction of sulfur-containing derivatives of 4-aminopyridines and the utilization of dimethylamino groups in the cyclization processes to obtain pyridinethiones and thienopyridines. For example, the synthesis of novel sulfur-containing derivatives of 4-aminopyridines has been explored through reactions starting from cyanothioacetamide, leading to compounds with potential biological activity (Kadushkin et al., 1993).
Molecular Structure Analysis
Analysis of molecular structures closely related to “this compound” reveals complex interactions and conformations. For instance, the crystal structure of N,N′-Di-2-pyridylbenzene-1,3-dicarboxamide dimethyl sulfoxide solvate shows non-planar conformations and hydrogen bonding with the solvent molecule, highlighting the structural complexity and potential for diverse molecular interactions (Qin et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds with dimethylamino groups and pyridine moieties can lead to a variety of products, depending on the reactants and conditions. For example, 4-(Dimethylamino)pyridine has been used as a catalyst in iodolactonisation reactions, demonstrating the versatility and reactivity of dimethylaminopyridines (Meng et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, are influenced by their molecular structure. Polymers containing pyridine and sulfone moieties, for example, show high thermal stability and solubility in organic solvents, suggesting that “this compound” may also possess similar properties (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties of compounds with dimethylamino, pyridine, and thiophene groups can include a range of reactivities and functional group transformations. The presence of these moieties suggests potential for nucleophilic reactions, coordination to metal centers, and participation in complex formation. Studies on related molecules have shown diverse chemical behaviors, such as the formation of chelate rings and the ability to act as ligands in coordination complexes (Argibay-Otero et al., 2020).
Wissenschaftliche Forschungsanwendungen
Reaction-Based Fluorescent Probes
A study demonstrated the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, offers potential applications in environmental and biological sciences for sensing thiophenols in water samples with high selectivity and sensitivity (Wang et al., 2012).
Synthesis of Novel Soluble Fluorinated Polyamides
Research on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties revealed materials with low dielectric constants and high thermal stability. These polyamides, which incorporate elements similar to the queried compound, are amorphous, easily processable, and have potential applications in electronics due to their unique electrical and mechanical properties (Liu et al., 2013).
Unusual Chemical Reactivity and Synthesis of Novel Compounds
A study focused on the unusual reactivity of a dimethylamino compound towards phosphorus reagents, leading to the synthesis of novel phosphonochromone, phosphonopyrone, and oxathiaphosphinine derivatives. These findings could influence synthetic strategies in organic chemistry and pharmaceutical development (Ali et al., 2019).
Tautomeric Behavior Investigation
Another study investigated the tautomeric behavior of a sulfonamide derivative, highlighting the importance of molecular conformation to pharmaceutical and biological activities. This research underscores the critical role of detailed molecular understanding in developing effective pharmaceuticals (Erturk et al., 2016).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-15(2)20(17,18)10-6-11(19-8-10)12(16)14-9-4-3-5-13-7-9/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZSHSFLTBWKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)
![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)
![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)
![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)
